molecular formula C22H27N5O B12802480 Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- CAS No. 153473-57-5

Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)-

Cat. No.: B12802480
CAS No.: 153473-57-5
M. Wt: 377.5 g/mol
InChI Key: FNOGUIRRCQITHA-UHFFFAOYSA-N
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Description

Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)-: is a complex organic compound that features a piperazine ring substituted with an indole and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Attachment of the Indole Moiety: The indole group can be introduced via a coupling reaction, often using reagents like indole-2-carboxylic acid and coupling agents such as carbodiimides.

    Introduction of the Pyridine Moiety: The pyridine group is typically attached through nucleophilic substitution reactions, using pyridine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated derivatives and strong bases or acids.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine core structures but different substituents.

    Indole derivatives: Compounds featuring the indole moiety with various substitutions.

    Pyridine derivatives: Compounds with the pyridine ring and different functional groups.

Uniqueness

Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((1-methylpropyl)amino)-2-pyridinyl)- is unique due to its specific combination of piperazine, indole, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

CAS No.

153473-57-5

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

[4-[3-(butan-2-ylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone

InChI

InChI=1S/C22H27N5O/c1-3-16(2)24-19-9-6-10-23-21(19)26-11-13-27(14-12-26)22(28)20-15-17-7-4-5-8-18(17)25-20/h4-10,15-16,24-25H,3,11-14H2,1-2H3

InChI Key

FNOGUIRRCQITHA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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